
2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate, also known as MOCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MOCA is a sulfonate ester that is commonly used as a reagent in biochemical and physiological experiments.
科学的研究の応用
2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been used extensively in scientific research due to its ability to modify proteins and peptides. 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate is commonly used as a reagent to determine the activity of proteases, enzymes that break down proteins. The compound is also used to study the structure and function of proteins, including their interactions with other molecules. 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been used in research related to cancer, inflammation, and neurodegenerative diseases.
作用機序
2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate is a sulfonate ester that modifies proteins by reacting with the amino acid residues in the protein. The compound specifically reacts with the amino acid cysteine, forming a covalent bond with the sulfur atom in the cysteine residue. This reaction results in the modification of the protein's structure and function.
Biochemical and Physiological Effects
The modification of proteins by 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate can have various biochemical and physiological effects. The compound can alter the activity of enzymes and other proteins, affecting cellular processes such as metabolism, signaling, and gene expression. 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been shown to inhibit the activity of certain proteases, which can be beneficial in the treatment of diseases such as cancer and inflammation.
実験室実験の利点と制限
The use of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate in lab experiments has several advantages. The compound is relatively easy to synthesize and is stable under a wide range of conditions. 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate is also highly specific in its reactivity with cysteine residues, allowing for precise modification of proteins. However, the use of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate in experiments can be limited by its potential toxicity and the need for specialized equipment and expertise.
将来の方向性
There are several future directions for the use of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate in scientific research. One area of interest is the development of new methods for the synthesis of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate and related compounds. Additionally, further research is needed to determine the optimal conditions for the use of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate in experiments and to identify potential applications in the treatment of diseases. Finally, the development of new techniques for the detection and analysis of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate-modified proteins could lead to new insights into the structure and function of proteins.
合成法
2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate can be synthesized through a multi-step process that involves the reaction of various chemicals in the presence of specific catalysts. The synthesis of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate typically involves the reaction of 2-methoxy-4-nitrophenyl 4-(acetylamino)benzenesulfonate and morpholine-4-carbothioamide in the presence of a reducing agent such as zinc dust. The reaction results in the formation of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate as a yellow solid.
特性
製品名 |
2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate |
|---|---|
分子式 |
C20H22N2O6S2 |
分子量 |
450.5 g/mol |
IUPAC名 |
[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C20H22N2O6S2/c1-14(23)21-16-4-6-17(7-5-16)30(24,25)28-18-8-3-15(13-19(18)26-2)20(29)22-9-11-27-12-10-22/h3-8,13H,9-12H2,1-2H3,(H,21,23) |
InChIキー |
RVGAVYHPRGJJSI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(=S)N3CCOCC3)OC |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(=S)N3CCOCC3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



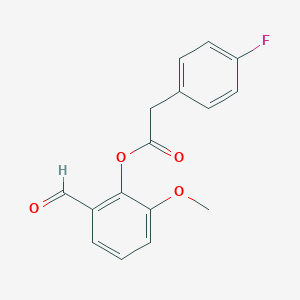

![5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 3-chlorobenzoate](/img/structure/B306279.png)
![2-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B306280.png)
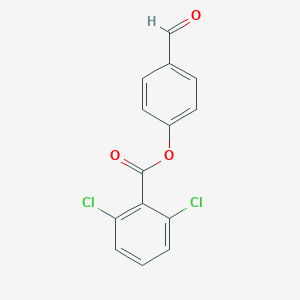


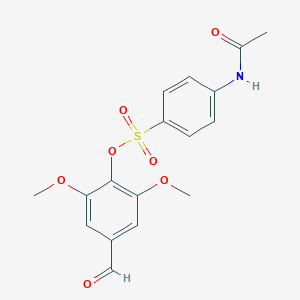
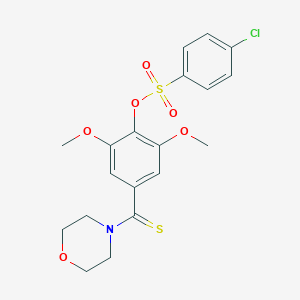
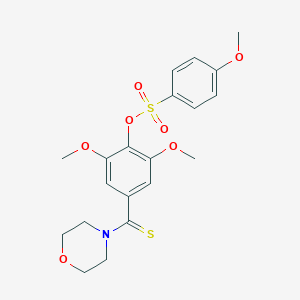
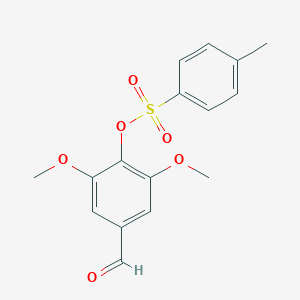

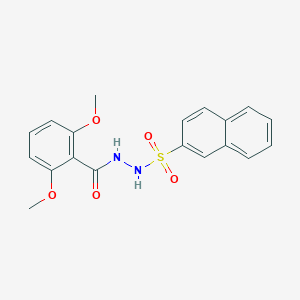
![4-[2,5-dimethyl-3-(morpholin-4-ylcarbonothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate](/img/structure/B306298.png)